5-methoxy-6-phenylpyridazin-3-ol

Description

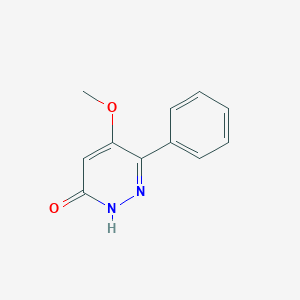

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

4-methoxy-3-phenyl-1H-pyridazin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-15-9-7-10(14)12-13-11(9)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LRUNKQOLDGDALZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=O)NN=C1C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

202.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Transformation Pathways of 5 Methoxy 6 Phenylpyridazin 3 Ol Analogs

Electrophilic and Nucleophilic Aromatic Substitution Reactions on the Pyridazinone Ring

The pyridazinone ring, being an electron-deficient heteroaromatic system, exhibits distinct reactivity towards electrophilic and nucleophilic reagents. The presence of two adjacent nitrogen atoms significantly influences the electron density distribution within the ring, making it generally less susceptible to electrophilic attack compared to benzene (B151609). Conversely, this electron deficiency facilitates nucleophilic substitution reactions, particularly at positions activated by suitable leaving groups.

While specific studies on the direct electrophilic substitution on 5-methoxy-6-phenylpyridazin-3-ol are not extensively documented, the general reactivity of pyridazinones suggests that such reactions would require harsh conditions and may lead to a mixture of products. The electron-withdrawing nature of the pyridazinone core deactivates the ring towards electrophiles.

Nucleophilic aromatic substitution (SNAr), however, is a more common and synthetically useful reaction for the functionalization of the pyridazinone scaffold. Halogenated pyridazinones, for instance, serve as versatile precursors for the introduction of various substituents. The reaction of 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one with phosphorus oxychloride yields the corresponding 3-chloropyridazine (B74176) derivative. This chloro group can subsequently be displaced by nucleophiles. For example, treatment with hydrazine (B178648) hydrate (B1144303) leads to the formation of the 3-hydrazinyl-6-phenylpyridazine derivative nih.gov.

A summary of representative nucleophilic substitution reactions on pyridazinone analogs is presented in Table 1.

| Starting Material | Reagent | Product | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | POCl₃ | 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-chloro-6-phenylpyridazine | Hydrazine hydrate | 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-one | P₂S₅ | 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | nih.gov |

Tautomerism and Isomerization Phenomena in Pyridazin-3-ol Systems

Pyridazin-3-ol systems, including this compound, exist in a tautomeric equilibrium between the hydroxy form (pyridazin-3-ol) and the more stable keto form (pyridazin-3(2H)-one). Spectroscopic and computational studies have shown that the equilibrium generally lies far towards the pyridazin-3(2H)-one tautomer due to the greater thermodynamic stability of the amide-like functionality within the ring researchgate.net.

The tautomerism can be represented as follows:

This tautomeric behavior is a crucial aspect of the chemical identity of these compounds, influencing their physical properties and reactivity. For instance, reactions can occur at the oxygen or the nitrogen atom of the lactam function, depending on the reaction conditions and the nature of the electrophile.

Isomerization in pyridazinone systems can also be induced under specific conditions. For example, certain indenopyridazinone derivatives have been shown to undergo isomerization, leading to structurally related compounds with retained biological activity mdpi.com.

Multi-Component Reactions for Structural Diversification of Pyridazinone Scaffolds

Multi-component reactions (MCRs) have emerged as powerful tools in synthetic organic chemistry for the efficient construction of complex molecules from simple starting materials in a single step. Several MCRs have been developed for the synthesis of diverse pyridazinone scaffolds, offering a high degree of structural variation.

One notable example is the ultrasound-promoted, ionic liquid-catalyzed multi-component synthesis of pyridazinones and phthalazinones from arenes, cyclic anhydrides, and aryl hydrazines. This method provides high yields and short reaction times nih.gov. Another approach involves a practical and scalable synthesis of pyridazinones from arenes, cyclic anhydrides, and phenylhydrazine (B124118) using a heterogeneous Brønsted acid catalyst in aqueous media mdpi.com. These reactions allow for the introduction of a variety of substituents on the pyridazinone core by simply changing the starting materials.

The general scheme for a multi-component synthesis of pyridazinones can be depicted as:

This strategy is highly valuable for generating libraries of pyridazinone derivatives for biological screening and structure-activity relationship studies.

Ring Transformations and Fused Pyridazine (B1198779) Systems Derivatization

The pyridazinone ring can serve as a versatile template for the synthesis of various fused heterocyclic systems and can also undergo ring transformation reactions to yield other heterocyclic structures.

The derivatization of the pyridazinone core to form fused systems is a common strategy to create novel chemical entities with diverse biological activities. For instance, 4-(2-(4-halophenyl)hydrazinyl)-6-phenylpyridazin-3(2H)-ones can be converted into the corresponding pyridazinethione derivative using phosphorus pentasulfide. This thione can then undergo further reactions to construct fused systems like pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-ones nih.gov. Similarly, the hydrazinylpyridazine derivative can be cyclized with various reagents to afford pyridazinotriazine derivatives nih.gov. The synthesis of 1,2,3-triazole-fused pyridazines has also been reported, starting from diaminopyridazines mdpi.com.

A summary of reagents used for the synthesis of fused pyridazine systems is presented in Table 2.

| Pyridazinone Derivative | Reagent(s) | Fused System | Reference |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Acetic anhydride | Pyridazinotriazine | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | p-Chlorobenzaldehyde | Pyridazinotriazine | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-3-hydrazinyl-6-phenylpyridazine | Carbon disulphide | Pyridazinotriazine | nih.gov |

| 4-(2-(4-chlorophenyl)hydrazinyl)-6-phenylpyridazine-3(2H)-thione | Chloroacetic acid, p-chlorobenzaldehyde | Pyridazino[3,4-b] mdpi.comnih.govthiazin-6(7H)-one | nih.gov |

Ring transformation reactions, while less common, have also been observed. For example, certain pyridazine derivatives can be transformed into pyrazoles under specific conditions. The synthesis of pyrazoles often involves the reaction of 1,3-dicarbonyl compounds with hydrazine, but rearrangements of other heterocyclic systems can also lead to pyrazole (B372694) formation nih.govwikipedia.org.

Spectroscopic and Structural Elucidation in Pyridazinone Research

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For 5-methoxy-6-phenylpyridazin-3-ol, ¹H and ¹³C NMR would provide definitive evidence for its structure.

¹H NMR: The proton NMR spectrum is expected to show distinct signals for each unique proton environment. The phenyl group protons would typically appear as a multiplet in the aromatic region (δ 7.0-8.0 ppm). The methoxy (B1213986) group would present as a sharp singlet around δ 3.8-4.0 ppm. fabad.org.tr The pyridazinone ring itself contains a single proton, which would likely appear as a singlet, with its chemical shift influenced by the electronic environment. In related 6-arylpyridazinone structures, the proton at the 4-position of the pyridazinone ring is observed as a singlet in the range of δ 6.60–7.26. tandfonline.com The N-H proton of the pyridazinone tautomer would appear as a broad singlet, often at a downfield chemical shift (δ 9.0-13.0 ppm), and its presence would confirm the pyridazin-3(2H)-one tautomeric form, which is common for these systems. tandfonline.com

¹³C NMR: The carbon spectrum would complement the proton data. Aromatic carbons of the phenyl ring would resonate between δ 120-140 ppm. The methoxy carbon would be found further upfield, typically around δ 55-60 ppm. fabad.org.tr The carbonyl carbon (C=O) of the pyridazinone ring is a key indicator and is expected to appear significantly downfield, often in the range of δ 160-170 ppm. researchgate.net The other carbons of the pyridazinone ring would have distinct shifts based on their substitution.

Conformational Analysis: While the pyridazinone ring is largely planar, NMR techniques like Nuclear Overhauser Effect (NOE) spectroscopy could be used to determine the preferred orientation of the phenyl ring relative to the pyridazinone core. This is particularly relevant for sterically hindered derivatives, where rotation around the C-C single bond might be restricted.

Table 1: Representative ¹H NMR Data for Related Pyridazinone Structures

| Compound | Solvent | Proton Assignment and Chemical Shift (δ ppm) |

|---|---|---|

| 2-(2-(4-(2-methoxyphenyl)-5-thioxo-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl)-6-(p-tolyl)pyridazin-3(2H)-one fabad.org.tr | - | 11.90 (s, 1H, -NH), 7.97 (d, 1H, J=8.0 Hz, 5-CH), 7.66 (d, 2H, J=8.0 Hz, 2›- & 6›-CH), 7.52 (t, 1H, J=8.0 Hz, Ph-H), 6.97 (d, 1H, J=8.0 Hz, 4-H), 3.76 (s, 3H, -OCH₃) |

| 5-(4-Hydroxy-benzyl)-3-(4-chlorophenyl)-1,6-dihydro-6-pyridazinone tandfonline.com | CDCl₃ | 9.41 (s, 1H, NH), 7.71 & 7.47 (d each, 2xA₂B₂, p-substituted phenyl), 7.49 (m, 2H, H-3,5, benzyl (B1604629) ring), 7.31 (s, 1H, H-4, pyridazinone ring), 7.06 (m, 2H, H-2,6, benzyl ring), 6.11 (m, 1H, OH), 3.59 (s, 2H, CH₂) |

| 5-(4-Hydroxy-3-methoxy-benzyl)-3-(4-methylphenyl)-1,6-dihydro-6-pyridazinone tandfonline.com | DMSO | 10.73 (s, 1H, NH), 7.75 (m, 1H, H-5, benzyl ring), 7.68 (m, 2H, H-2,6, phenyl ring), 7.53 (m, 1H, H-2, benzyl ring), 7.25 (m, 2H, H-3,5, phenyl ring), 7.04 (m, 1H, H-6, benzyl ring), 6.82 (s, 1H, H-4, pyridazinone ring), 3.92 (s, 2H, CH₂), 3.25 (s, 3H, OCH₃), 2.39 (s, 3H, CH₃) |

Vibrational Spectroscopy (FT-IR, Raman) for Functional Group Analysis

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Raman techniques, is essential for identifying the functional groups present in a molecule. bruker.com

FT-IR Spectroscopy: The FT-IR spectrum of this compound would be dominated by a strong absorption band corresponding to the carbonyl (C=O) stretch of the pyridazinone ring, typically observed in the region of 1660-1690 cm⁻¹. tandfonline.comresearchgate.net The presence of the N-H group in the tautomeric form would give rise to a broad absorption band around 3100-3200 cm⁻¹. tandfonline.com Aromatic C-H stretching vibrations are expected just above 3000 cm⁻¹, while the C-H stretching of the methoxy group would appear just below 3000 cm⁻¹. researchgate.net The characteristic C-O stretching vibrations for the methoxy group and the enolic C-O bond would be visible in the fingerprint region, typically between 1250 cm⁻¹ and 1000 cm⁻¹. ualberta.ca

Raman Spectroscopy: Raman spectroscopy provides complementary information. While the C=O stretch is also visible in Raman, non-polar bonds like aromatic C=C ring stretches often produce stronger signals than in FT-IR. These would be expected in the 1400-1600 cm⁻¹ region. The symmetric vibrations of the substituted benzene (B151609) ring would also be prominent.

Table 2: Characteristic FT-IR Absorption Bands for Related Pyridazinone Structures

| Compound | Vibrational Mode | Wavenumber (cm⁻¹) | Reference |

|---|---|---|---|

| General Pyridazinone Derivatives | N-H Stretch | ~3180 | tandfonline.com |

| General Pyridazinone Derivatives | Aromatic C-H Stretch | ~2940-3050 | tandfonline.comresearchgate.net |

| General Pyridazinone Derivatives | C=O Stretch | ~1685 | tandfonline.com |

| 2-(2-Iodobenzyl)-5-chloro-6-phenylpyridazin-3(2H)-one | C=O Stretch | 1668.4 | researchgate.net |

| (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one | Aromatic C-H Stretch | 3083-2856 | researchgate.net |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. savemyexams.com For this compound (C₁₁H₁₀N₂O₂), the molecular weight is 202.21 g/mol .

Molecular Ion Peak: In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z = 202. Due to the presence of two nitrogen atoms, this peak would conform to the nitrogen rule (an even molecular weight for an even number of nitrogens). A small M+1 peak due to the natural abundance of ¹³C would also be visible. savemyexams.com

Fragmentation Pattern: The fragmentation of pyridazinones is influenced by the stable aromatic systems and the lactam-like structure. Common fragmentation pathways for aromatic compounds involve the loss of small, stable neutral molecules. libretexts.org For this compound, key fragment ions could arise from:

Loss of a methyl radical (•CH₃) from the methoxy group, leading to a peak at m/z = 187.

Loss of formaldehyde (B43269) (CH₂O) from the methoxy group, resulting in a peak at m/z = 172.

Loss of carbon monoxide (CO) from the pyridazinone ring, a common fragmentation for cyclic ketones, leading to a peak at m/z = 174. libretexts.org

Cleavage of the phenyl group (•C₆H₅), giving a fragment at m/z = 125.

The phenyl cation itself may be observed at m/z = 77.

Table 3: Predicted Key Mass Spectrometry Fragments for this compound

| m/z Value | Identity of Fragment | Neutral Loss |

|---|---|---|

| 202 | [M]⁺ (Molecular Ion) | - |

| 187 | [M - CH₃]⁺ | •CH₃ |

| 174 | [M - CO]⁺ | CO |

| 172 | [M - CH₂O]⁺ | CH₂O |

| 125 | [M - C₆H₅]⁺ | •C₆H₅ |

| 77 | [C₆H₅]⁺ | C₅H₃N₂O₂ |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Characterization

UV-Vis spectroscopy provides insights into the electronic transitions within a molecule, particularly for compounds with conjugated systems. The structure of this compound, containing both a phenyl ring and a pyridazinone ring, constitutes a significant chromophore.

The UV-Vis spectrum, typically recorded in a solvent like ethanol (B145695) or methanol, is expected to display absorption bands corresponding to π → π* and n → π* transitions. materialsciencejournal.orgphyschemres.org

π → π transitions:* These are high-intensity absorptions arising from the promotion of electrons in the conjugated π-system (involving both the phenyl and pyridazinone rings). These are typically observed in the range of 250-300 nm for similar aromatic and heterocyclic systems. researchgate.netphyschemres.org

n → π transitions:* These lower-intensity absorptions result from the promotion of a non-bonding electron (from the oxygen or nitrogen atoms) to an anti-bonding π* orbital. The carbonyl group's oxygen lone pair is a primary source for this transition, which would likely appear as a shoulder or a separate band at a longer wavelength (>300 nm). physchemres.org The specific absorption maxima (λ_max) and molar absorptivity are sensitive to solvent polarity.

For the related compound (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, the experimental electronic absorption spectrum in ethanol showed a maximum absorption wavelength at 314 nm. researchgate.net

X-ray Crystallography for Solid-State Molecular Architecture and Bonding

Single-crystal X-ray crystallography is the definitive method for determining the precise three-dimensional structure of a molecule in the solid state. nih.gov If suitable crystals of this compound could be grown, this technique would provide a wealth of information.

Molecular Geometry: X-ray analysis would confirm the planarity of the pyridazinone ring and determine the exact bond lengths and bond angles of the entire molecule. researchgate.net This would definitively establish the tautomeric form present in the crystal lattice (i.e., the pyridazin-3-ol vs. the pyridazin-3(2H)-one form) by locating the position of the hydrogen atom.

Intermolecular Interactions: The crystal structure would reveal how the molecules pack in the solid state. Key intermolecular interactions, such as hydrogen bonding involving the N-H and C=O groups of adjacent molecules, could be identified. Pi-stacking interactions between the phenyl and/or pyridazinone rings are also common in such aromatic systems and would be clearly elucidated. researchgate.net Analysis of the crystal structure of (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one, for instance, revealed that molecules are linked by N-H···O hydrogen bonds, forming chains within the crystal lattice. researchgate.net

Table 4: Representative Bond Lengths from X-ray Crystallography of a Related Pyridazinone

| Bond | Bond Length (Å) | Compound | Reference |

|---|---|---|---|

| C=O | 1.233 | (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| N-N | 1.381 | (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

| N-C (amide) | 1.365 | (E)-6-(4-methylstyryl)-4,5-dihydropyridazin-3(2H)-one | researchgate.net |

Theoretical and Computational Chemistry of 5 Methoxy 6 Phenylpyridazin 3 Ol and Derivatives

Density Functional Theory (DFT) Calculations for Electronic and Geometric Properties

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely employed to determine the optimized geometry and electronic properties of molecules like 5-methoxy-6-phenylpyridazin-3-ol. DFT calculations, often using functionals like B3LYP with a suitable basis set (e.g., 6-311++G(d,p)), provide a good correlation between theoretical and experimental data for pyridazinone derivatives. mdpi.comnih.gov

HOMO-LUMO Analysis and Frontier Molecular Orbital Theory

Frontier Molecular Orbital Theory (FMOT) is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The HOMO represents the ability of a molecule to donate an electron, while the LUMO represents its ability to accept an electron. mdpi.com The energy gap between the HOMO and LUMO (ΔE) is a critical parameter for determining molecular stability and reactivity. A smaller energy gap suggests higher reactivity and lower stability, as less energy is required for electronic excitation. nih.gov

For pyridazinone derivatives, the distribution of HOMO and LUMO orbitals indicates the likely sites for electrophilic and nucleophilic attack. In a typical pyridazinone derivative, the HOMO might be localized on the phenyl ring and parts of the pyridazinone core, while the LUMO could be distributed over the pyridazinone ring, including the carbonyl group. The introduction of a methoxy (B1213986) group (-OCH3) and a phenyl group can influence the energy and distribution of these orbitals. The methoxy group, being an electron-donating group, would likely increase the energy of the HOMO, while the phenyl group's electronic effects would depend on its interaction with the pyridazinone ring.

Table 1: Representative Quantum Chemical Descriptors for a Pyridazinone Derivative based on DFT Calculations

| Parameter | Value |

| HOMO Energy | -6.5 eV |

| LUMO Energy | -1.5 eV |

| HOMO-LUMO Gap (ΔE) | 5.0 eV |

| Ionization Potential (I) | 6.5 eV |

| Electron Affinity (A) | 1.5 eV |

| Electronegativity (χ) | 4.0 eV |

| Chemical Hardness (η) | 2.5 eV |

| Chemical Softness (S) | 0.4 eV |

| Electrophilicity Index (ω) | 3.2 eV |

This table presents representative data for a generic pyridazinone derivative to illustrate the types of parameters obtained from DFT calculations. The values are hypothetical and intended for illustrative purposes.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) mapping is a valuable tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. uni-muenchen.deresearchgate.net The MEP map displays regions of negative potential (electron-rich, prone to electrophilic attack) in shades of red and yellow, and regions of positive potential (electron-poor, prone to nucleophilic attack) in shades of blue. researchgate.net

For this compound, the MEP map would likely show a significant negative potential around the oxygen atom of the carbonyl group and the oxygen of the hydroxyl group, indicating these as primary sites for electrophilic interaction. The nitrogen atoms of the pyridazinone ring would also exhibit negative potential. researchgate.net The hydrogen of the hydroxyl group would be a region of high positive potential. The phenyl ring would show a mixed potential, with the pi-system being generally electron-rich. The methoxy group would also contribute to the electronic landscape. Understanding these electrostatic potentials is crucial for predicting non-covalent interactions, such as hydrogen bonding, which are vital in biological systems. nih.govresearchgate.net

Molecular Docking Simulations for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein). tandfonline.combohrium.comrjptonline.orgwjpr.net This method is instrumental in drug discovery for predicting the binding affinity and mode of interaction between a potential drug molecule and its biological target.

In the context of this compound and its derivatives, molecular docking studies can be performed to evaluate their potential as inhibitors of various enzymes or receptors. For instance, pyridazinone derivatives have been investigated as inhibitors of targets like reverse transcriptase and monoamine oxidase. tandfonline.comnih.gov The docking process involves placing the ligand in the binding site of the target protein and scoring the different poses based on a scoring function that estimates the binding energy.

A typical docking study would reveal key interactions such as hydrogen bonds, hydrophobic interactions, and pi-pi stacking between the pyridazinone derivative and the amino acid residues of the target's active site. For this compound, the hydroxyl and carbonyl groups would be expected to form hydrogen bonds, while the phenyl ring could engage in hydrophobic and pi-pi interactions.

Table 2: Representative Molecular Docking Results for a Pyridazinone Ligand with a Target Protein

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | TYR 23, LEU 45, PHE 89, ASN 101 |

| Hydrogen Bond Interactions | ASN 101 (with C=O), TYR 23 (with O-H) |

| Hydrophobic Interactions | LEU 45, PHE 89 (with phenyl ring) |

This table provides an example of typical data obtained from a molecular docking simulation. The specific values and residues are for illustrative purposes.

Quantitative Structure-Activity Relationship (QSAR) Modeling Methodologies for Pyridazinone Libraries

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that relate the chemical structure of a series of compounds to their biological activity. researchgate.nettandfonline.com 3D-QSAR methods, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), are used to build predictive models based on the three-dimensional properties of the molecules. researchgate.net

For a library of pyridazinone derivatives, a 3D-QSAR study would involve aligning the structures and calculating steric and electrostatic fields around them. These fields are then used as independent variables to build a statistical model that correlates with the observed biological activity (e.g., IC50 values). The resulting model can be used to predict the activity of new, unsynthesized compounds and to generate contour maps that visualize the regions where modifications to the molecular structure would likely increase or decrease activity. researchgate.nettandfonline.com

These contour maps provide valuable guidance for lead optimization. For example, a map might indicate that a bulky, electropositive substituent at a particular position on the pyridazinone ring is favorable for activity, while a bulky, electronegative group is detrimental. researchgate.net

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Dynamics

Molecular Dynamics (MD) simulations provide a detailed view of the dynamic behavior of molecules and their complexes over time. nih.gov By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of a molecule like this compound and the stability of its complex with a biological target. mdpi.compeerj.com

MD simulations of a pyridazinone derivative bound to a protein can reveal the stability of the binding pose predicted by docking, the flexibility of the ligand and the protein, and the key interactions that are maintained throughout the simulation. nih.gov Analysis of the MD trajectory can provide insights into the binding free energy, often calculated using methods like Molecular Mechanics Poisson-Boltzmann Surface Area (MM-PBSA). tandfonline.comnih.gov

Furthermore, MD simulations can be used to study the conformational flexibility of this compound in solution, identifying the most stable conformations and the energy barriers between them. This information is crucial as the bioactive conformation of a ligand may not be its lowest energy conformation in solution.

Broader Research Applications of Pyridazinone Compounds

Role as Synthetic Intermediates and "Privileged Structures" in Heterocyclic Chemistry

The pyridazinone ring is a versatile scaffold in organic synthesis, allowing for the creation of a multitude of derivatives with diverse chemical properties. scholarsresearchlibrary.comscilit.com The ease of functionalization at various positions on the ring makes pyridazinones attractive building blocks for designing and synthesizing new complex molecules and other heterocycles. scholarsresearchlibrary.comsphinxsai.com

Key aspects of their role as synthetic intermediates include:

Versatile Precursors: Pyridazinones serve as starting materials for the synthesis of a wide array of other heterocyclic systems. scholarsresearchlibrary.com

Functional Group Transformations: The presence of the carbonyl group and the nitrogen atoms allows for a variety of chemical modifications, including alkylation, acylation, and substitution reactions. sphinxsai.comresearchgate.net

"Privileged Structures": In medicinal chemistry, the pyridazinone scaffold is considered a "privileged structure." scholarsresearchlibrary.comnih.govjmchemsci.com This term refers to molecular frameworks that are able to bind to multiple biological targets, making them valuable for the development of new therapeutic agents. nih.govmdpi.com The N-acylhydrazone (NAH) moiety, often incorporated into pyridazinone derivatives, is another example of a privileged structure with a wide range of pharmacological activities. mdpi.com

Agrochemical Applications

Pyridazinone derivatives have garnered significant attention in the field of agrochemicals due to their high activity and environmental friendliness. nih.gov They have been investigated and developed for various applications in crop protection. scispace.comnih.gov

Herbicides: Certain pyridazinone compounds have shown potent herbicidal activity. scispace.comontosight.ai For instance, the compound with the systematic name 2-phenylpyridazin-3-one has been identified as a herbicide. aaem.pl

Insecticides and Acaricides: A number of pyridazinone derivatives have been reported to possess insecticidal and acaricidal properties, making them potential candidates for pest control. scispace.com

Plant Growth Stimulants: Some pyridazine (B1198779) derivatives have been noted for their beneficial effects on plant growth. scholarsresearchlibrary.com

The following table summarizes some examples of pyridazinone derivatives and their reported agrochemical activities.

| Compound Class | Application | Reference |

| Pyridazinone Derivatives | Herbicides | scispace.comontosight.ai |

| Pyridazinone Derivatives | Insecticides, Acaricides | scispace.com |

| Pyridazine Derivatives | Plant Growth Regulators | scholarsresearchlibrary.com |

Materials Science and Corrosion Inhibition Studies

The applications of pyridazinone compounds extend beyond the life sciences into materials science and industrial chemistry.

Corrosion Inhibition: Pyridazinone derivatives have been extensively studied as corrosion inhibitors for metals, particularly for mild steel in acidic environments. research-nexus.netresearchgate.nettandfonline.com These compounds can adsorb onto the metal surface, forming a protective film that mitigates corrosion. research-nexus.netresearchgate.net The effectiveness of these inhibitors is influenced by their molecular structure, with studies showing that certain derivatives can achieve high inhibition efficiencies. research-nexus.nettandfonline.com For example, two pyridazine-based compounds, PZ-oxy and PZ-yl, demonstrated high inhibition efficiencies of 94% and 96%, respectively, for mild steel in 1 M HCl. tandfonline.com Another study found that a pyridazinone derivative, compound 3b, showed superior inhibition efficiency at a concentration of 10⁻³ M. research-nexus.net

The table below presents data on the inhibition efficiency of some pyridazinone derivatives.

| Compound | Metal | Medium | Inhibition Efficiency (%) | Reference |

| PZ-oxy | Mild Steel | 1 M HCl | 94 | tandfonline.com |

| PZ-yl | Mild Steel | 1 M HCl | 96 | tandfonline.com |

| Compound 3a | Mild Steel | 1 M HCl | 69.1 | researchgate.net |

| Compound 3b | Mild Steel | 1 M HCl | 84.1 | researchgate.net |

| Compound 3c | Mild Steel | 1 M HCl | 62.0 | researchgate.net |

Luminescent Materials: Research has explored the use of pyridazinone and its derivatives in the design of luminescent materials. rsc.org The study of intramolecular and intermolecular interactions, such as π-π stacking, in these compounds is crucial for developing their optical and electrical properties for potential applications in this area. rsc.org

Polymers and Supramolecular Assemblies: The unique structure of some pyridazinone compounds suggests their potential use in the development of new polymers and as components in supramolecular assemblies. ontosight.ai

Future Research Directions and Emerging Trends

Development of Novel Pyridazinone Scaffolds with Enhanced Pharmacological Profiles

The quest for more effective and selective therapeutic agents continues to drive the development of novel pyridazinone-based molecules. mdpi.commdpi.com Researchers are actively exploring the synthesis of new pyridazinone derivatives with the aim of improving their pharmacological properties. mdpi.comekb.eg This includes efforts to enhance their efficacy against various diseases and to refine their selectivity towards specific biological targets, thereby minimizing off-target effects. mdpi.comnih.gov

A significant area of focus is the development of tricyclic pyridazinone scaffolds, which have shown promise for improved chemical stability and pharmacokinetic properties. mdpi.com By modifying the core structure and introducing diverse substituents, scientists aim to create next-generation pyridazinone derivatives with superior therapeutic potential. ekb.egnih.gov For instance, the introduction of a para-chloro substituent has been shown to increase the inhibitory activity of certain pyridazinone derivatives against MAO-B. researchgate.net

Integration of Advanced Computational and Experimental Methodologies for Pyridazinone Discovery

The synergy between computational modeling and experimental techniques is revolutionizing the discovery and optimization of pyridazinone-based drugs. researchgate.net In silico methods, such as virtual screening and molecular docking, are instrumental in identifying promising hit compounds and predicting their binding interactions with biological targets. researchgate.netnih.gov These computational approaches, including pharmacophore-based screening and 3D-QSAR models, enable the rapid evaluation of large libraries of virtual compounds, significantly accelerating the initial stages of drug discovery. researchgate.netnih.gov

These computational predictions are then validated and refined through experimental techniques, including X-ray crystallography and various in vitro and in vivo assays. researchgate.netnih.gov This iterative cycle of computational design and experimental testing allows for the rational optimization of lead compounds, leading to the development of pyridazinone derivatives with enhanced potency and selectivity. researchgate.net The integration of these methodologies has been successfully applied in the discovery of novel inhibitors for targets such as fibroblast growth factor receptors (FGFRs). researchgate.net

Exploration of New Biological Targets and Disease Areas for Pyridazinone Derivatives

The therapeutic potential of pyridazinone derivatives extends across a wide spectrum of diseases, and researchers are continuously exploring new applications. eurekaselect.comscholarsresearchlibrary.com Initially recognized for their cardiovascular effects, such as antihypertensive and antiplatelet activities, the scope of pyridazinone research has expanded to include cancer, neurodegenerative diseases, inflammation, and infectious diseases. mdpi.commdpi.comnih.gov

Recent studies have identified pyridazinone-based compounds as potent inhibitors of various enzymes and receptors implicated in disease pathogenesis. For example, derivatives have been developed as selective inhibitors of monoamine oxidase B (MAO-B) for potential use in neurodegenerative disorders. mdpi.comresearchgate.net Furthermore, the pyridazinone scaffold has been utilized to design inhibitors of kinases like FER and VEGFR-2, which are crucial targets in oncology. nih.govnih.gov The ongoing exploration of new biological targets, such as aspartate aminotransferase, promises to uncover novel therapeutic avenues for this versatile class of compounds. nih.gov

Sustainable Synthesis and Green Chemistry Innovations for Pyridazinone Production

The principles of green chemistry are increasingly being integrated into the synthesis of pyridazinone derivatives to minimize the environmental impact of chemical manufacturing. researchgate.netprimescholars.com This involves the development of more efficient and environmentally benign synthetic routes that reduce waste, decrease energy consumption, and utilize safer solvents and reagents. researchgate.netresearchfloor.org

Key innovations in this area include the use of catalytic processes, which enhance reaction efficiency and reduce the need for stoichiometric reagents. primescholars.comresearchfloor.org Researchers are also exploring the use of renewable feedstocks and solvent-free reaction conditions to create more sustainable manufacturing processes. primescholars.complusplustutors.com The overarching goal is to develop synthetic methods that are not only economically viable but also align with the principles of sustainability, ensuring that the production of these important pharmaceutical compounds is environmentally responsible. researchgate.netijnc.ir

Deepening Mechanistic Understanding of Pyridazinone Bioactivity through Advanced Biochemical Assays

A thorough understanding of how pyridazinone derivatives exert their biological effects at a molecular level is crucial for the development of safer and more effective drugs. Advanced biochemical and cellular assays are essential tools for elucidating the mechanisms of action of these compounds. nih.gov

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.